N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine
Description
The compound N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is a quinazoline derivative featuring a 3-chloro-4-fluorophenyl group at the 4-position, an ethoxy substituent at the 6-position, and a pyridin-3-yl moiety at the 2-position. Key structural modifications in similar compounds influence solubility, binding affinity, and metabolic stability, making comparative analysis critical for drug development.
Properties
CAS No. |
1314069-80-1 |
|---|---|
Molecular Formula |
C21H16ClFN4O |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C21H16ClFN4O/c1-2-28-15-6-8-19-16(11-15)21(25-14-5-7-18(23)17(22)10-14)27-20(26-19)13-4-3-9-24-12-13/h3-12H,2H2,1H3,(H,25,26,27) |
InChI Key |
PJGRMWJZYHTYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group and the pyridin-3-yl group can be done via nucleophilic aromatic substitution reactions.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This compound may inhibit specific kinases or bind to receptor sites, affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Differences and Implications
The 2-(pyridin-3-yl) substituent, seen in compounds like 6d , could improve binding affinity through π-π stacking interactions in kinase domains, contrasting with Gefitinib’s morpholino group, which enhances solubility via hydrogen bonding .
Synthetic Accessibility Gefitinib derivatives are synthesized with yields up to 90% using ammonia/methanol hydrolysis , whereas 2-(pyridin-3-yl) analogs (e.g., 6d) achieve 76% yield via nucleophilic substitution . The target compound’s ethoxy group might require optimized alkoxylation conditions.
Biological Activity
- Gefitinib and Erlotinib are clinically validated EGFR inhibitors , while 7n and 6d modulate β-glucocerebrosidase activity, indicating divergent structure-activity relationships (SAR) . The target compound’s ethoxy and pyridinyl groups may position it as a dual-target inhibitor, though empirical validation is needed.
Research Findings and Trends
- EGFR vs. Non-EGFR Targets: Modifications at position 6 (e.g., ethoxy vs. morpholinopropoxy) can redirect selectivity from EGFR to other targets like β-glucocerebrosidase .
- Impact of Aromatic Moieties : Pyridin-3-yl groups at position 2 (as in 6d ) improve thermal stability and synthetic yield compared to bulkier substituents .
- Nitro and Sulfonyl Groups : Derivatives like N-(3-chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine highlight the role of electron-withdrawing groups in enhancing reactivity for further functionalization.
Biological Activity
N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has been the focus of various studies due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : Enhance lipophilicity and may affect the compound's interaction with biological targets.
- Ethoxy Group : Potentially influences solubility and metabolic stability.
- Pyridine Moiety : Known for its role in various biological activities, including interactions with receptors.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies suggest that this compound may inhibit cell proliferation in breast cancer models through apoptosis induction.
- Antiviral Properties : Some studies have indicated that similar quinazoline compounds can exhibit antiviral activity against viruses such as HIV and influenza. The specific mechanisms often involve interference with viral replication processes.
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, particularly those involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell growth and survival.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Binding Affinity Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest a strong interaction with certain kinases, potentially leading to their inhibition.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-7-fluoroquinazolin | Halogenated phenyl, quinazoline core | Lacks ethoxy and pyridine groups |
| N-(4-Methylphenyl)-6-methoxyquinazolin | Quinazoline structure | Different substituents on phenyl ring |
| N-(2-Chlorophenyl)-6-nitroquinazolin | Halogenated phenyl, nitro group | Contains nitro instead of ethoxy |
This table illustrates how the unique combination of functional groups in N-(3-chloro-4-fluorophenyl)-6-ethoxy-2-(pyridin-3-ylo)quinazolin–4–amine contributes to its distinct biological profile compared to other quinazoline derivatives.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound significantly reduced cell viability in MCF7 breast cancer cells at concentrations ranging from 10 µM to 50 µM, indicating a dose-dependent response.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.
-
Mechanistic Insights :
- Research involving biochemical assays revealed that the compound inhibits specific kinases involved in cell cycle regulation, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
